molecular formula C11H9ClOS B11885440 (S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

Katalognummer: B11885440
Molekulargewicht: 224.71 g/mol
InChI-Schlüssel: QAENQZWLPYZECK-NSHDSACASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is an organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a chlorophenyl group and an aldehyde functional group, making it a versatile intermediate in organic synthesis.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorobenzaldehyde with a thiophene derivative in the presence of a base, such as sodium hydride, to facilitate the cyclization process. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products

    Oxidation: 2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carboxylic acid.

    Reduction: 2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

    Industry: Used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chlorophenyl group may also interact with hydrophobic pockets in proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-Chlorophenyl)thiophene: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

    2-(2-Bromophenyl)-2,5-dihydrothiophene-3-carbaldehyde: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and interactions.

    2-(2-Chlorophenyl)-3-thiophenecarboxaldehyde: Similar but with a different position of the aldehyde group.

Uniqueness

(S)-2-(2-Chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of both the chlorophenyl and aldehyde groups provides versatility in synthetic chemistry and potential biological activity.

Eigenschaften

Molekularformel

C11H9ClOS

Molekulargewicht

224.71 g/mol

IUPAC-Name

(2S)-2-(2-chlorophenyl)-2,5-dihydrothiophene-3-carbaldehyde

InChI

InChI=1S/C11H9ClOS/c12-10-4-2-1-3-9(10)11-8(7-13)5-6-14-11/h1-5,7,11H,6H2/t11-/m0/s1

InChI-Schlüssel

QAENQZWLPYZECK-NSHDSACASA-N

Isomerische SMILES

C1C=C([C@H](S1)C2=CC=CC=C2Cl)C=O

Kanonische SMILES

C1C=C(C(S1)C2=CC=CC=C2Cl)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.